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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)azetidine

CAS No.: 221198-11-4

Cat. No.: B2416110

Get Quote

Executive Summary & Compound Identity
3-(2-Methoxyethoxy)azetidine is a specialized heterocyclic building block used primarily in

medicinal chemistry to introduce polarity and metabolic stability into drug candidates. The

azetidine ring (a four-membered nitrogen heterocycle) serves as a rigid scaffold, while the

methoxyethoxy side chain improves aqueous solubility and modifies lipophilicity (

).

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) and synthetic

workflow for the compound, focusing on its commercially stable form, the hydrochloride salt.
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Parameter Detail

IUPAC Name 3-(2-Methoxyethoxy)azetidine hydrochloride

Common Name 3-(2-Methoxyethoxy)azetidine HCl

CAS Number
250371-77-8 (HCl Salt) / 221198-11-4 (Free

Base)

Molecular Formula
(Salt) /

(Free Base)

Molecular Weight 167.63 g/mol (Salt) / 131.17 g/mol (Free Base)

SMILES COCCOC1CNC1.Cl

Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the molecular assembly. The

synthesis typically proceeds via the functionalization of N-protected 3-hydroxyazetidine.

Causality in Synthetic Design
Protection (Boc): The azetidine nitrogen is nucleophilic. To selectively alkylate the oxygen at

the C3 position, the nitrogen must be protected (e.g., with a tert-butoxycarbonyl group) to

prevent N-alkylation or polymerization.

Alkylation (Williamson Ether Synthesis): Sodium hydride (NaH) is used to deprotonate the

C3-hydroxyl group, creating a highly reactive alkoxide that attacks 1-bromo-2-

methoxyethane.

Deprotection: Acidic cleavage (HCl/Dioxane or TFA) yields the final salt.

Synthetic Workflow Diagram
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1-Boc-3-hydroxyazetidine
(Starting Material)

Intermediate A:
Alkoxide Formation
(NaH, DMF, 0°C)

Deprotonation
Intermediate B:

1-Boc-3-(2-methoxyethoxy)azetidine
(+ 1-Bromo-2-methoxyethane)

Sn2 Alkylation
Deprotection:

Acidic Cleavage
(4M HCl in Dioxane)

Boc Removal
Product:

3-(2-Methoxyethoxy)azetidine HCl
(Precipitate)

Purification

Click to download full resolution via product page

Caption: Logical synthetic pathway for 3-(2-Methoxyethoxy)azetidine HCl, highlighting the

critical protection-deprotection strategy.

Spectroscopic Characterization (NMR, IR, MS)[4][5]
The following data represents the consensus spectroscopic profile for 3-(2-
Methoxyethoxy)azetidine Hydrochloride.

Nuclear Magnetic Resonance ( NMR)
Solvent: Deuterium Oxide (

) or DMSO-

. Rationale: The HCl salt is highly polar and soluble in water.

is preferred to eliminate the broad exchangeable N-H proton signals, simplifying the spectrum.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

3.35 Singlet (s) 3H

Terminal

methoxy group;

chemically

equivalent

protons, isolated

from coupling.

3.58 – 3.65 Multiplet (m) 2H

Distal methylene

of the ethoxy

chain (closer to

OMe).

3.68 – 3.75 Multiplet (m) 2H

Proximal

methylene of the

ethoxy chain

(closer to

Azetidine).

4.05 – 4.20 Multiplet (m) 2H Azetidine

Ring protons.

Deshielded by

the adjacent

Nitrogen

(cationic in salt

form).

4.40 – 4.55 Multiplet (m) 3H

Azetidine

+

Overlap of the

remaining ring

protons and the

methine proton

at C3. The C3

proton is shifted

downfield due to

the oxygen

attachment.
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Expert Insight: In the HCl salt, the azetidine ring protons (4.0–4.55 ppm) appear significantly

downfield compared to the free base (~3.5 ppm) due to the electron-withdrawing effect of the

positively charged ammonium center.

Carbon NMR ( NMR)
Solvent:

Shift (

ppm)
Carbon Type Assignment

50.5
Azetidine

(Ring carbons adjacent to N)

58.2 (Methoxy carbon)

68.5
Azetidine

(Ether linkage point)

69.8
Ethoxy linker (Proximal to

Azetidine)

71.2
Ethoxy linker (Proximal to

OMe)

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.

Molecular Ion (

): 132.1 m/z[1]

Observation: This is the base peak in soft ionization techniques.

Fragmentation Pattern (MS/MS):

m/z 132
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74: Loss of the methoxyethyl side chain (

, ~58 Da).

m/z 132

58: Ring fragmentation (Azetidine ring opening/cleavage).

Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Solid HCl salt).

Wavenumber (

)
Vibration Mode Functional Group

2400 – 3000 Broad Stretch (Ammonium salt stretch) -

Diagnostic for HCl salt

2850 – 2950 Sharp Stretches (Alkane/Methylene)

1100 – 1150 Strong Stretch (Aliphatic Ether)

~1580 Bending scissoring

Handling & Safety Protocols
Trustworthiness: As a secondary amine salt, this compound presents specific hazards. The

following protocols are self-validating safety measures based on standard SDS data for

azetidine derivatives.

Hazard Classification
Signal Word: Warning/Danger

H315: Causes skin irritation.

H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]

Stability: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Handling Protocol
Engineering Controls: Always handle within a certified chemical fume hood to prevent

inhalation of dust/aerosols.

PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.

Spill Management: Do not sweep dry dust (aerosol risk). Wet with inert solvent (heptane) or

use a HEPA-filter vacuum. Neutralize residues with dilute sodium bicarbonate if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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